N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
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Description
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a compound that can be presumed to have a structure derived from the reaction of a tetrahydrofuran-containing amine with a methoxyethyl moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on the synthesis and reactivity of similar compounds.
Synthesis Analysis
The synthesis of multi-substituted amines, such as N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, can be approached by using an N-methoxy group as a reactivity control element. A two-step synthesis process is reported where N-methoxyamides undergo a coupling reaction with aldehydes, facilitated by the enhanced nucleophilicity of the nitrogen due to the N-methoxy group. Subsequent nucleophilic addition to the N-methoxyamides allows for the diversification of the products, which could potentially include the synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine .
Molecular Structure Analysis
The molecular structure of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine would likely feature a tetrahydrofuran ring, which is a five-membered cyclic ether, and a methoxyethyl chain as substituents on the nitrogen atom. The presence of these groups could influence the reactivity and stability of the molecule, as seen in related compounds .
Chemical Reactions Analysis
Anodic methoxylation is a reaction that could potentially be relevant to the chemical reactions of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. This reaction involves the introduction of a methoxy group into a molecule through anodic oxidation. The regioselectivity and diastereoselectivity of such reactions are influenced by the kinetic acidities of the cation radicals formed during the oxidation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine would be influenced by its functional groups. The tetrahydrofuran ring could impart certain steric and electronic effects, while the methoxyethyl group could affect the molecule's polarity and solubility. The reactivity of such a compound could also be influenced by these groups, as seen in the synthesis and application of related N-hydroxy(tetrahydrofuran-2-yl)amines, which exhibit a range of bioactivities .
Scientific Research Applications
1. Manganese(II) Complexes Synthesis
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is used in synthesizing manganese(II) complexes. These complexes exhibit distinct magnetic properties and are important in magnetism studies (Wu et al., 2004).
2. Synthesis of Chiral Heterocycles
This compound plays a role in the synthesis of chiral heterocycles, aminophosphonic acids, and N-hydroxypropargylamines. These compounds have applications in creating pharmaceuticals like Zileuton and natural compounds such as sieboldin A (Vasilenko et al., 2017).
3. Photophysical Studies of Metal Complexes
It is involved in the study of photophysical properties of metal complexes, particularly zinc(II) and cadmium(II) complexes. The ligand exhibits a switch-on of luminescence upon chelation with these metal ions (Stetsiuk et al., 2019).
4. Synthesis of N-Protected (1-methoxyalkyl)amines
This chemical is used in a standardized method for synthesizing N-protected (1-methoxyalkyl)amines, which are significant in the field of organic chemistry and pharmaceuticals (Walęcka-Kurczyk et al., 2022).
5. Synthesis of 2-Substituted Tetrahydroquinoline Systems
It assists in the synthesis of 2-substituted tetrahydroquinoline systems, which are valuable in the synthesis of complex natural products and pharmaceuticals (Ueda et al., 2010).
6. Synthesis of 3-Benzyl-1,3-thiazolidines
The compound is used in generating reactive azomethine ylides, which are crucial in synthesizing spirocyclic 1,3-thiazolidines, an important class of organic compounds (Gebert et al., 2003).
7. Synthesis of N-Arylated Amines
It is essential in the catalytic synthesis of N-arylated amines, which are significant intermediates in organic synthesis and pharmaceuticals (Zheng & Wang, 2019).
8. Development of Catalytic Chemical Amide Synthesis
This chemical is involved in the development of efficient methods for catalytic chemical amide synthesis, which is a step toward peptide synthesis (Mohy El Dine et al., 2015).
9. Synthesis of Amine-Phenol Ligands
It contributes to the synthesis of amine-phenol ligands in water, demonstrating a hydrophobic effect. This is important for catalyst development (Collins et al., 2007).
10. Amination of 1-methoxy-2-propanol
The compound is used in the amination of 1-methoxy-2-propanol, which is significant in chemical synthesis processes (Bassili & Baiker, 1990).
properties
IUPAC Name |
2-methoxy-N-(oxolan-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVWTLWOAPUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649170 |
Source
|
Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine | |
CAS RN |
55100-02-2 |
Source
|
Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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